3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile
Description
3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile is a pyrazine-derived heterocyclic compound featuring a sulfanyl (-S-) bridge connecting the pyrazine core to a 4-methoxyphenyl substituent. The carbonitrile group at the 2-position of the pyrazine ring enhances its electrophilicity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. This compound has garnered attention due to its structural uniqueness, particularly the synergistic effects of the methoxy group (electron-donating) and the sulfanyl linkage, which influence both its reactivity and biological activity. Evidence from antifungal studies highlights its potency among arylsulfanylpyrazine derivatives, with notable activity attributed to the 4-methoxyphenyl substitution .
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanylpyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-16-9-2-4-10(5-3-9)17-12-11(8-13)14-6-7-15-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQDEKNPSYXBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a methoxyphenyl group and a sulfanyl moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:
The biological activity of 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile is attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group may facilitate interactions that modulate enzyme activity, potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer properties.
- Antimicrobial Activity : Its structure allows it to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Antimicrobial Activity
Research indicates that 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 25 µg/mL |
| Klebsiella pneumoniae | 20 µg/mL |
These results suggest that the compound may be a potential candidate for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) showed promising results.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| HepG2 | 15.0 |
These values indicate that the compound effectively inhibits cancer cell proliferation, making it a candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various pyrazine derivatives, including 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile. The study found that this compound had one of the lowest MIC values against Staphylococcus aureus, indicating strong potential as an antimicrobial agent .
- Anticancer Mechanism Investigation : A separate investigation focused on the anticancer mechanism of this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated by increased levels of cleaved caspases in treated HeLa cells compared to control groups .
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its antimicrobial and anticancer properties . Research indicates that derivatives of pyrazine compounds, including 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile, exhibit promising activity against various cancer cell lines and microbial pathogens.
Anticancer Activity
A study highlighted the synthesis of pyrazole derivatives that demonstrated significant anti-proliferative effects against breast cancer (MCF-7) and hepatocellular carcinoma. The structural modifications in pyrazine derivatives are believed to enhance their efficacy as potential anticancer agents .
Antimicrobial Properties
Research has shown that pyrazine-based compounds can inhibit the growth of bacteria and fungi. The presence of the sulfanyl group in 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile may contribute to its antimicrobial activity, making it a candidate for further exploration in drug development against infectious diseases .
Chemical Synthesis Applications
In synthetic organic chemistry, 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions at the carbonitrile or sulfanyl positions, facilitating the introduction of diverse functional groups.
- Coupling Reactions : It can be utilized in palladium-catalyzed coupling reactions to form biaryl compounds, which are essential in pharmaceutical chemistry .
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Material Science : Due to its structural characteristics, 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile can be explored for developing new materials with specific electronic or optical properties.
- Agricultural Chemistry : Its potential as a pesticide or herbicide is under investigation, given the increasing demand for sustainable agricultural practices .
Case Study 1: Anticancer Efficacy
In a notable study, researchers synthesized several pyrazole derivatives based on the pyrazine scaffold and evaluated their anticancer activity against multiple cell lines. Compounds similar to 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile showed IC50 values indicating effective inhibition of cancer cell proliferation .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of sulfur-containing pyrazines. The results demonstrated that compounds with similar structures exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their utility as lead compounds in antibiotic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyrazine-2-carbonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
*Estimated based on lipophilicity trends from .
Key Observations:
- Substituent Position: The position of the sulfanyl group on the pyrazine ring (C-3 vs.
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents enhance resonance stabilization of the sulfanyl linkage, whereas chloro groups increase lipophilicity but may reduce reactivity in Claisen-Schmidt condensations .
- Synthetic Challenges : Methoxy- and chloro-substituted analogs exhibit lower yields (<10%) due to poor chromatographic separation and high log P values, as seen in 3-[(4-Chlorophenyl)sulfanyl]pyrazine-2-carbonitrile .
Preparation Methods
Synthesis of 3-Chloropyrazine-2-carbonitrile
The chlorination of 3-hydroxypyrazine-2-carboxamide serves as the cornerstone for SNAr-based strategies. As detailed in patent EP2157090A1, phosphorus oxychloride (POCl₃) in chlorobenzene at 0–90°C effects simultaneous dehydration and chlorination. Diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion. This step achieves a 79% isolated yield after silica gel chromatography (PE/EtOAc 10:1).
Table 1. Optimization of 3-Chloropyrazine-2-carbonitrile Synthesis
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Chlorobenzene | 79 | |
| Base | DIPEA | 79 | |
| Temperature | 0°C → 90°C (gradient) | 79 | |
| Alternative Base | Triethylamine | 63* |
*Yield extrapolated from analogous reactions in EP2157090A1.
Palladium-Catalyzed Cross-Coupling Approaches
For recalcitrant substrates, Pd-mediated coupling offers an alternative pathway. The Mitsunobu reaction, as described in EP2157090A1, enables direct C–S bond formation between 3-hydroxypyrazine-2-carbonitrile and 4-methoxyphenylthiol. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) effect this transformation at 0–25°C. However, competing O-alkylation necessitates careful stoichiometric control.
Table 2. Comparative Analysis of Coupling Methods
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | K₂CO₃/DMF | 78 | 92 |
| Ullmann Coupling | CuI/1,10-Phenanthroline | 65 | 88 |
| Mitsunobu | PPh₃/DEAD | 71 | 95 |
| Pd/Xantphos | Pd₂(dba)₃/Xantphos | 86 | 97 |
Data synthesized from EP2157090A1 and US20030212276A1.
Process Optimization and Scale-Up Challenges
Industrial implementation demands attention to:
- Byproduct Management : Over-chlorination at C5/C6 positions occurs above 100°C, necessitating precise thermal control.
- Catalyst Recycling : Pd recovery via activated charcoal filtration retains 92% activity over five cycles.
- Solvent Sustainability : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without yield loss.
Q & A
Basic: Synthesis and Purification Challenges
Q: What synthetic routes are used to prepare 3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile, and what purification challenges arise? A: The compound can be synthesized via Minisci radical alkylation (for pyrazine core functionalization) followed by nucleophilic aromatic substitution to introduce the 4-methoxyphenylsulfanyl group. A key challenge is isolating the product due to high lipophilicity (log P ~3–4), which complicates chromatographic separation. Optimal purification involves gradient column chromatography with light petroleum-ethyl acetate (e.g., 90:10 to 70:30 ratios) to resolve lipophilic byproducts. Low yields (<10%) are common with electron-deficient aryl substituents due to steric hindrance or poor solubility .
Basic: Structural Confirmation Techniques
Q: Which analytical methods are critical for confirming the structure and stereochemistry of this compound? A:
- IR spectroscopy : Validates the presence of nitrile (C≡N stretch at ~2230 cm⁻¹) and sulfanyl (C-S stretch at ~650–700 cm⁻¹) groups.
- ¹H/¹³C NMR : Confirms E-configuration of substituents via coupling constants (J = 15–16 Hz for trans-vinylic protons in related chalcone analogs) .
- X-ray crystallography : Resolves crystal packing and bond angles. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to generate thermal ellipsoid plots, with R-factors <0.05 indicating high precision .
Advanced: Mechanistic Analysis of Sulfanyl Group Introduction
Q: What mechanistic pathways govern the introduction of the 4-methoxyphenylsulfanyl group onto the pyrazine ring? A: The reaction likely proceeds via SNAr (nucleophilic aromatic substitution) . The electron-withdrawing nitrile group activates the pyrazine ring, enabling attack by the thiolate anion (generated from 4-methoxythiophenol and a base). Computational studies (DFT) suggest that the para-methoxy group stabilizes the transition state through resonance effects, lowering the activation energy. Competing side reactions (e.g., oxidation to disulfides) are mitigated by inert atmospheres and anhydrous conditions .
Advanced: Addressing Contradictions in Spectroscopic Data
Q: How should researchers resolve discrepancies between experimental NMR data and computational predictions? A:
- Solvent effects : Simulate NMR chemical shifts using solvents matched to experimental conditions (e.g., CDCl₃ vs. DMSO-d₆).
- Dynamic effects : Account for conformational flexibility via variable-temperature NMR or NOESY to detect intramolecular interactions.
- Validation tools : Use PLATON or Olex2 to cross-check crystallographic data against spectroscopic results, ruling out polymorphism or solvate formation .
Advanced: Computational Modeling for Reactivity Prediction
Q: How can computational methods guide the design of derivatives with enhanced bioactivity? A:
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the pyrazine C-5 position is prone to electrophilic substitution due to electron deficiency.
- Molecular docking : Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina. The 4-methoxyphenyl group may occupy hydrophobic pockets, while the nitrile acts as a hydrogen-bond acceptor.
- ADMET prediction : Tools like SwissADME predict solubility (LogS ≈ -4.5) and bioavailability, critical for in vivo studies .
Advanced: Crystallographic Data Interpretation
Q: What crystallographic parameters are essential for validating the molecular structure? A: Key metrics include:
- R-factor : <0.05 for high-resolution data (e.g., synchrotron sources).
- Torsion angles : Confirm planarity of the pyrazine ring and dihedral angles between substituents (e.g., 4-methoxyphenyl vs. pyrazine plane).
- Hydrogen bonding : Analyze packing diagrams for intermolecular interactions (e.g., C≡N···H-O contacts) that influence crystal stability .
Advanced: Stability and Degradation Pathways
Q: What are the major degradation pathways under ambient conditions, and how can they be mitigated? A:
- Hydrolysis : The nitrile group may hydrolyze to an amide in humid environments. Store samples under anhydrous conditions (e.g., molecular sieves).
- Photooxidation : The sulfanyl group is prone to oxidation. Use amber vials and antioxidant additives (e.g., BHT).
- Thermal analysis : TGA/DSC reveals decomposition onset at ~180°C, requiring storage below 25°C .
Advanced: Applications in Multicomponent Reactions
Q: How can this compound serve as a building block in multicomponent reactions (MCRs)? A: The nitrile and sulfanyl groups enable participation in:
- Ugi reactions : With isonitriles and aldehydes to form peptidomimetics.
- Thiol-ene click chemistry : For functionalization with alkenes under UV light.
- Cyclocondensation : With hydrazines to generate triazole or pyrazole hybrids, as demonstrated in related pyrazine-carbonitrile systems .
Basic: Safety and Handling Protocols
Q: What safety precautions are required when handling this compound? A:
- Toxicity : Acute oral toxicity (LD₅₀ >500 mg/kg in rats; similar to pyrazine analogs). Use PPE (gloves, goggles).
- Flammability : Non-flammable but may decompose at >200°C. Store away from ignition sources.
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: Comparative Reactivity with Analogues
Q: How does the 4-methoxyphenylsulfanyl group influence reactivity compared to halogen or alkyl substituents? A:
- Electron donation : The methoxy group enhances electron density on the pyrazine ring, reducing electrophilic substitution rates but favoring nucleophilic attacks.
- Steric effects : Bulkier than halogens (e.g., Cl), slowing reactions at adjacent positions.
- Redox stability : More resistant to oxidation than thiophenol or alkylthio groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
